7-Bromo-2,3-dihydrobenzofuran-5-amine
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Overview
Description
7-Bromo-2,3-dihydrobenzofuran-5-amine is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an amino group at the 5-position and a bromine atom at the 7-position on the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydrobenzofuran-5-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran precursor.
Bromination: The precursor undergoes bromination at the 7-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Amination: The brominated intermediate is then subjected to amination at the 5-position using an amine source such as ammonia or an amine derivative in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydrobenzofuran-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of azido, thiol, or other substituted derivatives.
Scientific Research Applications
7-Bromo-2,3-dihydrobenzofuran-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydrobenzofuran-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2,3-dihydrobenzofuran: Lacks the bromine atom at the 7-position.
7-Bromo-2,3-dihydrobenzofuran: Lacks the amino group at the 5-position.
5-Amino-7-chloro-2,3-dihydrobenzofuran: Contains a chlorine atom instead of a bromine atom at the 7-position.
Uniqueness
7-Bromo-2,3-dihydrobenzofuran-5-amine is unique due to the presence of both the amino group and bromine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H8BrNO |
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Molecular Weight |
214.06 g/mol |
IUPAC Name |
7-bromo-2,3-dihydro-1-benzofuran-5-amine |
InChI |
InChI=1S/C8H8BrNO/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4H,1-2,10H2 |
InChI Key |
AKIWCDYBERZVKN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2Br)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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